N-(3-methylpyridin-2-yl)ethane-1,2-diamine
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Overview
Description
N-(3-methylpyridin-2-yl)ethane-1,2-diamine is an organic compound with the molecular formula C8H13N3 It features a pyridine ring substituted with a methyl group at the 3-position and an ethane-1,2-diamine moiety attached to the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-(3-methylpyridin-2-yl)ethane-1,2-diamine typically begins with 3-methylpyridine and ethane-1,2-diamine.
Reaction Conditions: A common synthetic route involves the nucleophilic substitution reaction where ethane-1,2-diamine reacts with 3-methylpyridine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction. Additionally, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be employed to deprotonate the amine group, enhancing nucleophilicity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(3-methylpyridin-2-yl)ethane-1,2-diamine can undergo oxidation reactions, typically forming N-oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially leading to the formation of reduced amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, and other peroxides.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogenated compounds, alkylating agents, and acylating agents.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine products depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(3-methylpyridin-2-yl)ethane-1,2-diamine is used as a building block in organic synthesis. It serves as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis and material science.
Biology
In biological research, this compound is studied for its potential as a chelating
Properties
IUPAC Name |
N'-(3-methylpyridin-2-yl)ethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-7-3-2-5-10-8(7)11-6-4-9/h2-3,5H,4,6,9H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMZKRMMBHSXRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510640 |
Source
|
Record name | N~1~-(3-Methylpyridin-2-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81528-65-6 |
Source
|
Record name | N~1~-(3-Methylpyridin-2-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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